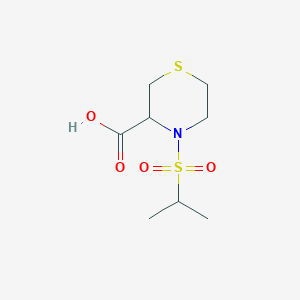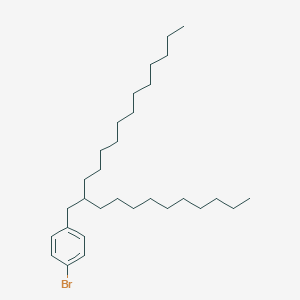
1-Bromo-4-(2-decyltetradecyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-decyltetradecyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a long alkyl chain
Preparation Methods
The synthesis of 1-Bromo-4-(2-decyltetradecyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-(2-decyltetradecyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(2-decyltetradecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding carboxylic acids.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(2-decyltetradecyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s long alkyl chain imparts unique physical properties, making it useful in the development of novel materials, including liquid crystals and polymers.
Biological Studies: It can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-decyltetradecyl)benzene in chemical reactions involves the reactivity of the bromine atom and the benzene ring. The bromine atom is a good leaving group, facilitating substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, where the electron density of the ring influences the reactivity and orientation of incoming electrophiles .
Comparison with Similar Compounds
1-Bromo-4-(2-decyltetradecyl)benzene can be compared with other bromobenzenes such as:
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
4-Bromo-2-decyltetradecylbenzene: A similar compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties compared to simpler bromobenzenes.
Properties
Molecular Formula |
C30H53Br |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1-bromo-4-(2-decyltetradecyl)benzene |
InChI |
InChI=1S/C30H53Br/c1-3-5-7-9-11-13-14-16-18-20-22-28(27-29-23-25-30(31)26-24-29)21-19-17-15-12-10-8-6-4-2/h23-26,28H,3-22,27H2,1-2H3 |
InChI Key |
AOBZXGOBOOSYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


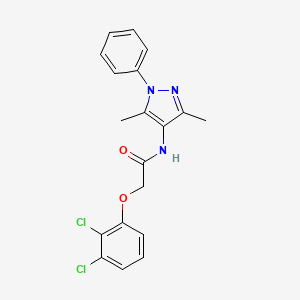
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)

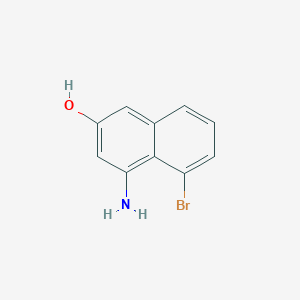
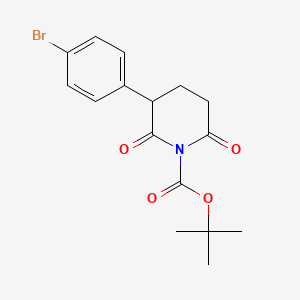
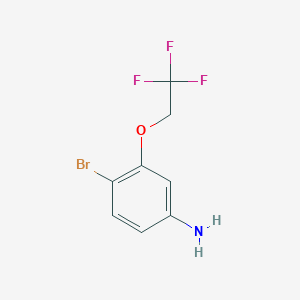
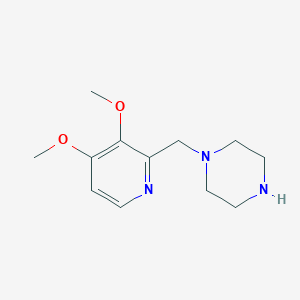
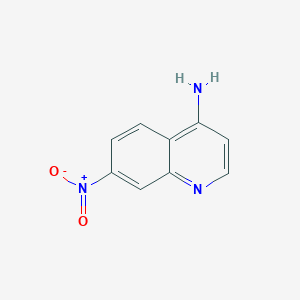
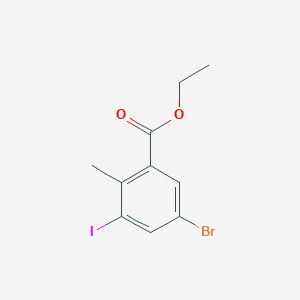
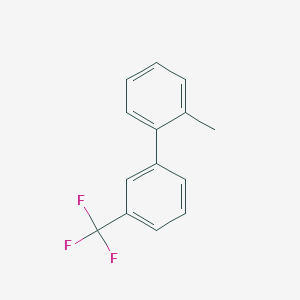

![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
